2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile
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Overview
Description
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile is a chemical compound with the molecular formula C14H6Cl2F6N2 It is characterized by the presence of two pyridinyl groups, each substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: Similar in structure but lacks the chlorine atoms and has different reactivity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains similar functional groups but differs in the position of the substituents.
3,5-Bis(trifluoromethyl)benzoyl chloride: Used in similar applications but has a different core structure.
Uniqueness
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile is unique due to the combination of chlorine and trifluoromethyl groups on the pyridinyl rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIVQUFCBSBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113791 |
Source
|
Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246022-09-3 |
Source
|
Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246022-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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